molecular formula C7H4BrClN2O3 B2588488 5-Bromo-4-chloro-2-nitrobenzamide CAS No. 1820608-87-4

5-Bromo-4-chloro-2-nitrobenzamide

Cat. No.: B2588488
CAS No.: 1820608-87-4
M. Wt: 279.47
InChI Key: GXFMZQMWFNVVFU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-nitrobenzamide: is an organic compound with the molecular formula C7H4BrClN2O3 It is a derivative of benzamide, featuring bromine, chlorine, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

    Bromination: Employing bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve safety.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

    Substitution reactions: The nitro, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acetic acid.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted benzamides: From various substitution reactions.

Scientific Research Applications

5-Bromo-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophiles, while the bromo and chloro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-5-nitrobenzamide: Similar structure but different positioning of the functional groups.

    5-Bromo-2-chloro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide group.

    3-Bromo-4-chloro-2-nitroaniline: Features an amino group instead of an amide group.

Uniqueness

5-Bromo-4-chloro-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The combination of bromo, chloro, and nitro groups provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.

Biological Activity

5-Bromo-4-chloro-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data.

This compound is characterized by the presence of a bromine atom, a chlorine atom, and a nitro group on a benzamide structure. The synthesis typically involves:

  • Nitration : Using a mixture of concentrated nitric acid and sulfuric acid.
  • Bromination : Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

The mechanism of action for this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The nitro group enhances its reactivity with nucleophiles, while the bromo and chloro groups may influence binding affinities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell signaling pathways responsible for cell proliferation and survival .

Case Studies and Research Findings

A comprehensive study evaluated the biological activity of various nitrobenzamide derivatives, including this compound. The findings are summarized in the following table:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial12.5
This compoundAnticancer15.0
N-(alkyl/aryl)-4-nitrobenzamideα-Glucosidase Inhibitor10.75 ± 0.52
N-(alkyl/aryl)-4-nitrobenzamideα-Amylase Inhibitor0.90 ± 0.31

The data shows that this compound has promising activity against both microbial pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing (nitro) and electron-donating (bromo/chloro) groups significantly enhances the biological activity of this compound. The positioning of these substituents plays a crucial role in determining the compound's efficacy against specific targets .

Properties

IUPAC Name

5-bromo-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMZQMWFNVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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